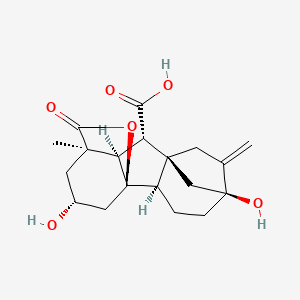
Gibberellin A29
説明
Gibberellin A29 is a C19-gibberellin, initially identified in Pharbitis nil . It differs from gibberellin A1 in lacking a beta-OH at C-2 but possessing one at C-3 . It has a role as a plant metabolite .
Synthesis Analysis
Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . In the 60 years since the first experiments on the biosynthesis of gibberellic acid in the fungus Fusarium fujikuroi, research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes .Molecular Structure Analysis
The molecular formula of Gibberellin A29 is C19H24O6 . The structure of Gibberellin A29 was confirmed by 1H NMR and GC-MS .Chemical Reactions Analysis
Gibberellin A29 is involved in the phenylpropane pathway . Gibberellin regulates flavonoid biosynthesis, with a lower gibberellin content promoting flavonoid synthesis .Physical And Chemical Properties Analysis
Gibberellin A29 has a molecular weight of 348.4 g/mol . It is a C19-gibberellin, a lactone, and a gibberellin monocarboxylic acid .科学的研究の応用
Gibberellin A29: A Comprehensive Analysis of Scientific Research Applications
Gibberellin A29 (GA29) is a diterpenoid phytohormone that plays a significant role in plant growth and development. Its applications in scientific research are diverse, impacting various fields of study. Below is a detailed analysis of six unique applications of GA29, each presented in a dedicated section.
Agriculture: Enhancing Crop Yield: GA29 is extensively used in agriculture to promote plant growth and increase crop yields. It regulates processes such as seed germination, stem elongation, and fruit development. By manipulating GA29 levels, researchers can improve the size and quality of agricultural produce, making it a vital tool in food production and security.
Horticulture: Ornamental Plant Cultivation: In horticulture, GA29 is applied to ornamental plants to control their size, shape, and flowering time. This allows for the cultivation of aesthetically pleasing plants with desired characteristics, which is crucial for the ornamental plant market.
Plant Biotechnology: Genetic Engineering: GA29 is a key element in plant biotechnology, particularly in genetic engineering. Scientists use it to study gene expression related to growth and to develop genetically modified plants with enhanced traits, such as increased resistance to pests or adverse environmental conditions.
Environmental Science: Stress Response: Research on GA29 contributes to our understanding of how plants respond to environmental stresses. By studying GA29’s role in stress adaptation, scientists can develop strategies to enhance plant resilience against factors like drought, salinity, and extreme temperatures.
Pharmacology: Medicinal Plant Production: In pharmacology, GA29 is used to boost the production of medicinal compounds in plants. By enhancing the growth of medicinal plants, researchers can increase the yield of valuable pharmaceutical ingredients, aiding in the development of new drugs and therapies.
Epigenetics: Gene Expression Regulation: GA29’s influence extends to the field of epigenetics, where it affects the regulation of gene expression through epigenetic mechanisms . Understanding these interactions can provide insights into plant development and the potential for crop improvement through epigenetic modification.
作用機序
Target of Action
Gibberellin A29 (GA29), like other gibberellins, primarily targets plant growth and development processes . It plays significant roles in various stages of plant development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .
Mode of Action
The mode of action of GA29 is primarily through its interaction with its targets, leading to changes in plant growth and development . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This binding triggers a series of biochemical reactions that lead to the activation of various genes involved in plant growth and development .
Biochemical Pathways
GA29 affects several biochemical pathways in plants. It is involved in the regulation of gibberellin metabolism and signaling pathways, which are essential for plant development and environmental responses . Epigenetic regulatory mechanisms, such as histone modification, noncoding RNA-mediated regulation, chromatin remodeling, and DNA methylation, are emerging as important means of fine-tuning these pathways .
Pharmacokinetics
The pharmacokinetics of GA29 in plants involves its metabolism in maturing seeds . The metabolism of GA29 has been investigated using labeled GAs in conjunction with GC-MS . This research has shown that GA29 reaches a maximal level in maturing seeds and then declines in mature seeds .
Result of Action
The action of GA29 results in significant molecular and cellular effects in plants. It influences the expression of various genes, leading to changes in plant growth and development . These changes include seed germination, stem elongation, leaf expansion, flowering, and fruit development .
Action Environment
The action of GA29 is influenced by various environmental factors. Epigenetic regulation, which is a flexible, reversible, and efficient mechanism for modulating gene expression, helps organisms acclimate to various environmental conditions . Therefore, the action, efficacy, and stability of GA29 can be influenced by environmental conditions such as light, temperature, and other abiotic stresses .
将来の方向性
特性
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYHSYZKIAJDA-WWSAFQOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A29 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of gibberellin A29 (GA29) in plants?
A: Gibberellin A29 appears to be a deactivated form of gibberellin, specifically a catabolite of the growth-promoting gibberellin A20. [] Research suggests that plants convert GA20 to GA29 as a way to regulate growth. [, , ] For instance, in developing pea seeds, GA29 was found as a product of GA20 metabolism. [] This conversion might be a mechanism to control the levels of active gibberellins, influencing processes like seed development and germination. [, ]
Q2: Can you describe the chemical structure of GA29?
A: While the provided abstracts don't explicitly state the molecular formula and weight of GA29, they do offer insights into its structure. It's described as a dihydroxy A9 gibberellin derivative. [] Studies used techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize GA29. [, ] Additionally, researchers have successfully synthesized various derivatives of GA29, including labeled forms using gibberellin A3 as a starting material. [, , , , ] These synthesis processes involved modifications at specific positions within the gibberellin skeleton, offering clues about the functional groups present in GA29.
Q3: Have specific glucosides of GA29 been identified in plants?
A: Yes, researchers have successfully isolated and characterized both 2-O-β-glucosyl-gibberellin A29 and 13-O-GA29, β-D-glucopyranoside from plant sources. [, ] These findings suggest that glycosylation might be a mechanism for storing or regulating the activity of GA29 within the plant.
Q4: Are there analytical methods available to study GA29 in plant tissues?
A: The research highlights the use of sophisticated analytical techniques like GC-MS to identify and quantify GA29 in complex plant extracts. [, ] Researchers have also employed thin-layer chromatography (TLC) to separate and analyze GA29 and its derivatives. [] The development and application of these methods have been crucial for understanding the distribution and metabolism of GA29 in various plant species.
Q5: What is the significance of synthesizing labeled GA29?
A: Synthesizing labeled GA29, such as [17-13C; 15,17-3H]gibberellin A29, has been essential for metabolic studies. [, , , , , ] Using these labeled forms allows researchers to track the fate of GA29 within the plant, providing insights into its metabolic pathways, intermediates, and final catabolites. For example, researchers used [13C1]gibberellin A29 to investigate its conversion to a specific catabolite in maturing pea seeds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
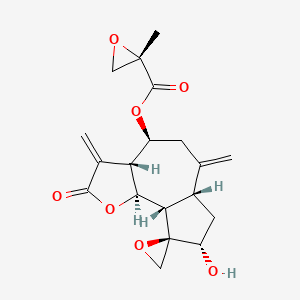




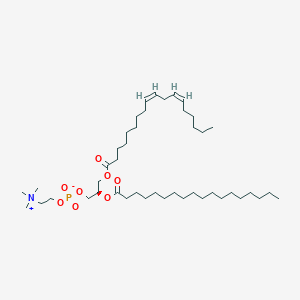
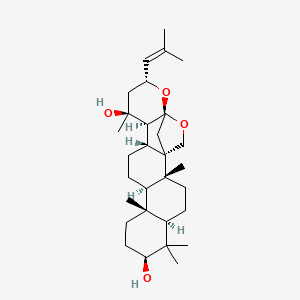
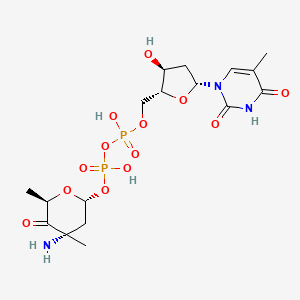

![16-ethyl-17-(2-fluoroacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1254803.png)

